molecular formula C14H30O5 B12725886 2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl- CAS No. 71735-67-6

2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl-

Cat. No.: B12725886
CAS No.: 71735-67-6
M. Wt: 278.38 g/mol
InChI Key: WLTNLBZUVZXKTC-XUXIUFHCSA-N
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Description

2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl- is a chemical compound with the molecular formula C13H28O5 and a molecular weight of 264.36 g/mol . It is also known by other names such as Tetrapropylene glycol monomethyl ether . This compound is characterized by its multiple ether linkages and a hydroxyl group, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl- typically involves the reaction of 1-methoxypropan-2-ol with propylene oxide in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{1-methoxypropan-2-ol} + \text{propylene oxide} \rightarrow \text{2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl-} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield . The process involves the use of high-purity reactants and efficient separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl- is unique due to its specific arrangement of ether linkages and the presence of a hydroxyl group. This structure provides it with distinct chemical properties, such as high solubility in water and organic solvents, making it versatile for various applications .

Properties

CAS No.

71735-67-6

Molecular Formula

C14H30O5

Molecular Weight

278.38 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-methoxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxybutan-2-ol

InChI

InChI=1S/C14H30O5/c1-6-14(15)10-19-13(4)9-18-12(3)8-17-11(2)7-16-5/h11-15H,6-10H2,1-5H3/t11-,12-,13-,14-/m0/s1

InChI Key

WLTNLBZUVZXKTC-XUXIUFHCSA-N

Isomeric SMILES

CC[C@@H](CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)COC)O

Canonical SMILES

CCC(COC(C)COC(C)COC(C)COC)O

Origin of Product

United States

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